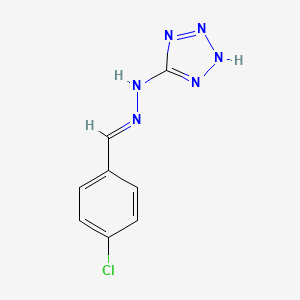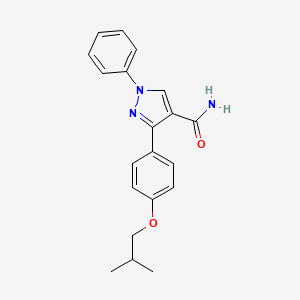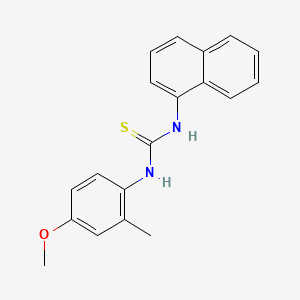
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a hydrazone derivative of 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Aplicaciones Científicas De Investigación
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that the compound may act as a DNA intercalator, causing damage to the DNA molecule and leading to cell death.
Biochemical and Physiological Effects:
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi. In addition, it has been shown to possess anticancer properties by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone. One possible direction is the development of new synthetic methods for the compound that improve the yield and purity of the product. Another possible direction is the study of the compound's potential applications in catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory diseases, infections, and cancer.
Métodos De Síntesis
The synthesis of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through the reaction between 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid hydrazide. The reaction is typically carried out in anhydrous ethanol or methanol under reflux conditions. The yield of the product can be improved by using a catalyst such as acetic acid or hydrochloric acid.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUMFNPTAQHAI-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)
![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)


![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)